5-Azaspiro[3.5]nonan-7-ol
Description
5-Azaspiro[3.5]nonan-7-ol is a bicyclic organic compound featuring a spirocyclic scaffold with a nitrogen atom (aza) at the 5-position and a hydroxyl (-OH) group at the 7-position. This structure combines a five-membered and a three-membered ring fused at a single spiro carbon atom. Its unique architecture makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
5-azaspiro[3.5]nonan-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-2-5-8(9-6-7)3-1-4-8/h7,9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUJBFSYTNTDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.5]nonan-7-ol typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-4-piperidone as the starting material.
Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine.
Cyclization: The intermediate is then subjected to a [2+2] cyclization reaction catalyzed by zinc/copper and trichloroacetyl chloride to form N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operational steps, and high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.5]nonan-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, alcohols, amines, and ketones .
Scientific Research Applications
5-Azaspiro[3.5]nonan-7-ol has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex spirocyclic compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of materials with unique properties for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.5]nonan-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique spirocyclic structure allows it to bind efficiently to active sites, modulating the activity of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). This interaction can lead to the reduction of quinone substrates, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism and Heteroatom Substitution
2-Azaspiro[3.5]nonan-7-ol Hydrochloride
- Structure : Nitrogen at position 2, hydroxyl at position 5.
- Properties: The hydrochloride salt enhances solubility for biological testing. Molecular weight: 177.67 g/mol (C₈H₁₆ClNO) .
- Applications : Used as a building block in medicinal chemistry.
7-Azaspiro[3.5]nonan-2-ol Hydrochloride
- Structure : Nitrogen at position 7, hydroxyl at position 2.
- Properties : Similar molecular weight (177.67 g/mol) but distinct reactivity due to altered hydrogen-bonding patterns .
7-Azaspiro[3.5]nonan-2-one
- Structure : Nitrogen at position 7, ketone (-C=O) at position 2.
- Key Differences: The ketone group increases electrophilicity, enabling nucleophilic addition reactions. Stability under varying pH and temperature is noted .
5-Oxaspiro[3.5]nonan-8-ol
- Structure : Oxygen (oxa) replaces nitrogen at position 5; hydroxyl at position 6.
- Impact : Reduced basicity compared to nitrogen-containing analogues, altering solubility and intermolecular interactions .
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
- Structure : Combines phenyl, oxa, and aza groups.
- Applications : Used in advanced materials for enhanced thermal stability and mechanical strength .
Functional Group Derivatives
5-[(tert-Butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic Acid
- Structure : Boc-protected nitrogen at position 5, carboxylic acid at position 7.
- Utility : The Boc group enhances stability during synthesis; carboxylic acid enables conjugation or salt formation .
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl
- Structure : Dual nitrogen atoms (2,7-diaza), methyl ester.
- Applications : Intermediate for dual-targeting pharmacophores .
Physicochemical and Commercial Comparison
Biological Activity
5-Azaspiro[3.5]nonan-7-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
This compound is characterized by a spirocyclic structure that incorporates a nitrogen atom, contributing to its distinctive chemical properties. The synthesis typically involves several steps, including:
- Starting Material : N-Boc-4-piperidone.
- Wittig Reaction : Formation of N-Boc-4-methylenepiperidine.
- Cyclization : Catalyzed by zinc/copper and trichloroacetyl chloride to yield N-Boc-7-azaspiro ketone.
- Reduction : Using sodium borohydride to obtain N-Boc-7-azaspiro-ol.
- Deprotection : Removal of the Boc group with hydrochloric acid in ethyl acetate to yield the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, indicating its potential as a therapeutic agent due to its interaction with specific biological targets.
The compound interacts with molecular targets such as enzymes and receptors, notably NAD(P)H:quinone oxidoreductase 1 (NQO1). This interaction facilitates the reduction of quinone substrates, influencing critical biochemical pathways involved in cellular processes.
Pharmacological Properties
Research indicates that derivatives of this compound exhibit significant pharmacological properties:
- GPR119 Agonism : A study identified a derivative as a potent GPR119 agonist, which showed favorable glucose-lowering effects in diabetic rats, highlighting its potential for managing metabolic disorders .
- Antimicrobial and Anticancer Activities : Similar spirocyclic compounds have been investigated for their antimicrobial and anticancer properties, suggesting that this compound may also possess these activities.
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
Case Studies
- Glucose Regulation in Diabetic Rats :
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Enzyme Inhibition Studies :
- Research has shown that the compound can modulate enzyme activity related to oxidative stress responses, suggesting its role in protective cellular mechanisms against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
